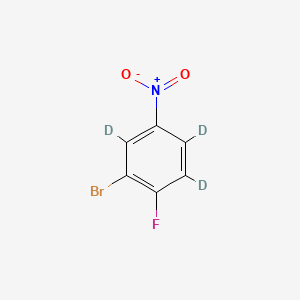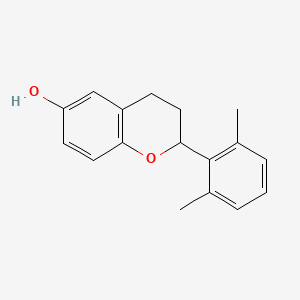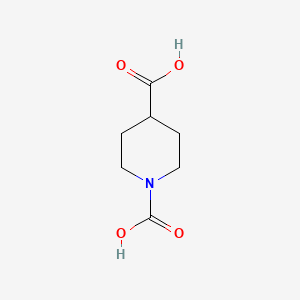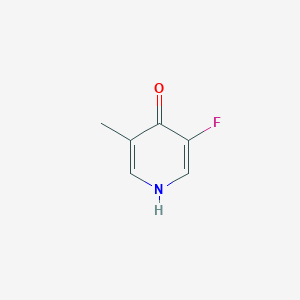
1-Bromo-2,4,5-trideuterio-6-fluoro-3-nitro-benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2,4,5-trideuterio-6-fluoro-3-nitro-benzene is a halogenated aromatic compound with the molecular formula C6D3NO2FBr. This compound is characterized by the presence of bromine, fluorine, and nitro functional groups, along with deuterium atoms replacing hydrogen atoms at specific positions on the benzene ring. It is used primarily in scientific research and has applications in various fields such as chemistry, biology, and materials science .
Méthodes De Préparation
The synthesis of 1-Bromo-2,4,5-trideuterio-6-fluoro-3-nitro-benzene typically involves multiple steps, including halogenation, nitration, and deuteration. One common synthetic route is as follows:
Nitration: The nitro group is introduced via nitration, which involves treating the compound with a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Deuteration: The replacement of hydrogen atoms with deuterium can be achieved through the use of deuterated reagents or solvents, such as deuterium oxide (D2O) or deuterated chloroform (CDCl3).
Industrial production methods may involve similar steps but are optimized for large-scale synthesis and higher yields .
Analyse Des Réactions Chimiques
1-Bromo-2,4,5-trideuterio-6-fluoro-3-nitro-benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride (SnCl2) in hydrochloric acid (HCl) or catalytic hydrogenation with palladium on carbon (Pd/C).
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the nitro group, to form nitroso or other oxidized derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1-Bromo-2,4,5-trideuterio-6-fluoro-3-nitro-benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studies involving isotopic labeling.
Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine: It may be used in the development of pharmaceuticals, particularly in the design of drugs that target specific biological pathways.
Industry: The compound is used in materials science for the development of advanced materials with specific properties, such as polymers and coatings .
Mécanisme D'action
The mechanism of action of 1-Bromo-2,4,5-trideuterio-6-fluoro-3-nitro-benzene depends on the specific application and the molecular targets involved
Bromine: Acts as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.
Nitro Group: Can undergo reduction to form amino derivatives, which may interact with biological targets such as enzymes and receptors.
Fluorine: Contributes to the compound’s stability and reactivity, influencing its interactions with other molecules
Comparaison Avec Des Composés Similaires
1-Bromo-2,4,5-trideuterio-6-fluoro-3-nitro-benzene can be compared with other halogenated and nitro-substituted benzene derivatives:
1-Bromo-4-fluorobenzene: Lacks the nitro and deuterium substitutions, making it less versatile in certain applications.
1-Bromo-2-fluorobenzene: Similar to 1-Bromo-4-fluorobenzene but with different substitution patterns, affecting its reactivity and applications.
1-Bromo-2,4,5-trifluoro-3-nitrobenzene: Contains fluorine atoms instead of deuterium, which may influence its chemical properties and applications.
The unique combination of bromine, fluorine, nitro, and deuterium substitutions in this compound makes it a valuable compound for various scientific research applications.
Propriétés
Formule moléculaire |
C6H3BrFNO2 |
|---|---|
Poids moléculaire |
223.01 g/mol |
Nom IUPAC |
1-bromo-2,4,5-trideuterio-6-fluoro-3-nitrobenzene |
InChI |
InChI=1S/C6H3BrFNO2/c7-5-3-4(9(10)11)1-2-6(5)8/h1-3H/i1D,2D,3D |
Clé InChI |
FAWMTDSAMOCUAR-CBYSEHNBSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[N+](=O)[O-])[2H])Br)F)[2H] |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![9-Thia-1-azaspiro[5.5]undecane-2,4-dione](/img/structure/B13891477.png)

![5,7-Dihydroxy-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B13891488.png)
![N-[4-(5-methoxy-1-methyl-3,6-dihydro-2H-pyridin-4-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B13891491.png)


![(E)-but-2-enedioic acid;1,1,2,2-tetradeuterio-2-[(E)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine](/img/structure/B13891508.png)

![2-[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]benzoate](/img/structure/B13891530.png)

